GPR120-Agonist-6a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GPR120-Agonist-6a is a potent GPR120 agonist, exhibiting significant glucose-lowering effect and high selectivity over GPR40.
Wissenschaftliche Forschungsanwendungen
GPR120 Agonism in Metabolic Diseases
GPR120 agonism has been identified as a promising approach in addressing metabolic diseases like obesity, type 2 diabetes mellitus, and cardiovascular disease. GPR120-specific agonists, including compounds like GPR120 Agonist-6a, show potential in improving systemic inflammation and metabolic health. This improvement is achieved through the regulation of adiposity, gastrointestinal peptide secretion, taste preference, and glucose homeostasis, making GPR120 agonists a novel therapeutic option for metabolic health impairments (Cornall, Mathai, Hryciw, & McAinch, 2014).
Anti-Diabetic Activity
A study focusing on a series of biphenyl derivatives designed and synthesized as GPR120 agonists revealed that compound 6a, a specific GPR120 agonist, exhibited significant glucose-lowering effects in glucose-loaded mice. This discovery underscores the potential of GPR120 Agonist-6a in the treatment of type 2 diabetes (Sheng et al., 2018).
Development of Selective GPR120 Agonists
Research has been conducted to develop GPR120-selective agonists, which has led to the identification of compound 12 as the first selective agonist for GPR120. This advancement provides a foundation for new tools to study GPR120 biology and develop new therapeutic agents (Suzuki et al., 2008).
GPR120 Agonists in T2DM Drug Discovery
GPR120 agonists have been explored extensively for their role in Type 2 diabetes mellitus (T2DM) drug discovery. The research has emphasized the importance of GPR120 in T2DM and the development of molecules that could serve as antidiabetic drugs. This includes the identification of synthetic agonists like TUG-891 and the development of TUG-based molecules and other chemical entities (Carullo et al., 2021).
Novel Spirocyclic GPR120 Agonists
A novel series of spirocyclic GPR120 agonists has been developed, with compound 14 identified as a potent and selective agonist. This compound showed acute glucose-lowering effects and improvements in insulin resistance markers in diet-induced obese mice, illustrating the potential of GPR120 agonists in treating T2DM (Cox et al., 2017).
Insulin Resistance and Chronic Inflammation
GPR120 has been identified as the functional receptor for ω–3 fatty acids, which have insulin-sensitizing and anti-inflammatory effects. A selective GPR120 agonist showed potent anti-inflammatory effects and improved glucose tolerance, insulin sensitivity, and decreased hepatic steatosis in obese mice, suggesting the therapeutic potential of GPR120 agonists in insulin-resistant states (Oh et al., 2014).
Eigenschaften
Molekularformel |
C21H20F4O5 |
---|---|
Molekulargewicht |
428.38 |
IUPAC-Name |
4--((2',3,3',5-Tetrafluoro-5'-((1r,3r)-3-methoxycyclobutoxy)-[1,1'-biphenyl]-4-yl)oxy)butanoic acid |
InChI |
InChI=1S/C21H20F4O5/c1-28-12-7-13(8-12)30-14-9-15(20(25)16(22)10-14)11-5-17(23)21(18(24)6-11)29-4-2-3-19(26)27/h5-6,9-10,12-13H,2-4,7-8H2,1H3,(H,26,27)/t12-,13- |
InChI-Schlüssel |
ZVAGGMRLUCCJOJ-JOCQHMNTSA-N |
SMILES |
O=C(O)CCCOC1=C(F)C=C(C2=CC(O[C@H]3C[C@H](OC)C3)=CC(F)=C2F)C=C1F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GPR-120-Agonist-6a; GPR 120-Agonist-6a; GPR120-Agonist-6a |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.